An In-depth Technical Guide to 2-(Benzooxazol-2-ylsulfanyl)-propionic acid (CAS No. 252353-18-7)
An In-depth Technical Guide to 2-(Benzooxazol-2-ylsulfanyl)-propionic acid (CAS No. 252353-18-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, a proposed synthetic pathway based on established methodologies, its physicochemical properties, and its potential therapeutic applications, grounded in the broader context of benzoxazole derivatives' biological activities.
Core Chemical Identity
2-(Benzooxazol-2-ylsulfanyl)-propionic acid , also known as 2-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid, is a molecule integrating a benzoxazole core with a propionic acid moiety through a thioether linkage.[1]
| Property | Value | Source(s) |
| CAS Number | 252353-18-7 | |
| Molecular Formula | C₁₀H₉NO₃S | [1] |
| Molecular Weight | 223.25 g/mol | |
| InChI Code | 1S/C10H9NO3S/c1-6(9(12)13)15-10-11-7-4-2-3-5-8(7)14-10/h2-6H,1H3,(H,12,13) | |
| InChI Key | MWCCDEDKPAULRG-UHFFFAOYSA-N |
Synthesis and Mechanism
Step 1: Synthesis of Benzo[d]oxazole-2-thiol
The foundational step is the synthesis of the benzoxazole thiol intermediate. This is typically achieved through the reaction of 2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like methanol.[2][3] The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the stable benzo[d]oxazole-2-thiol.
Experimental Protocol:
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To a solution of 2-aminophenol (1.1 g) in methanol (15 ml), add a solution of potassium hydroxide (0.7 g) in water (3 ml).
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To this mixture, add carbon disulfide (0.9 ml).
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Reflux the resulting solution at 65°C for 5 hours.
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Upon completion of the reaction (monitored by TLC), pour the mixture into water.
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Neutralize the solution with concentrated hydrochloric acid to precipitate the product.
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Filter the solid, wash with hexane, and recrystallize from ethanol to obtain pure benzo[d]oxazole-2-thiol.[2][3]
Step 2: Synthesis of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid
The final product is synthesized by the reaction of benzo[d]oxazole-2-thiol with a 2-halopropionic acid, such as 2-bromopropionic acid, via a nucleophilic substitution reaction. The thiol group of the benzoxazole acts as the nucleophile, displacing the halide from the propionic acid derivative. This reaction is typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity.
Proposed Experimental Protocol:
-
Dissolve benzo[d]oxazole-2-thiol in a suitable solvent, such as ethanol or DMF.
-
Add an equimolar amount of a base, like sodium carbonate or triethylamine, and stir for 30 minutes at room temperature to form the thiolate salt.
-
Add an equimolar amount of 2-bromopropionic acid to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into acidified water to precipitate the crude product.
-
Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(Benzooxazol-2-ylsulfanyl)-propionic acid.
Caption: Proposed two-step synthesis of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid.
Physicochemical and Spectroscopic Characterization
While comprehensive experimental data for 2-(Benzooxazol-2-ylsulfanyl)-propionic acid is not widely published, the following table outlines the expected physicochemical properties and key spectroscopic features based on its chemical structure and data from analogous compounds.
| Property | Expected Value/Characteristics | Rationale/Reference |
| Melting Point | Solid at room temperature, likely with a melting point in the range of 100-200 °C. | A related compound, 3-(Benzooxazol-2-ylsulfanyl)propionic acid, has a melting point of 92°C.[4] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The presence of the carboxylic acid group suggests some polarity, while the benzoxazole ring imparts lipophilicity. |
| ¹H NMR | Aromatic protons (benzoxazole ring): multiplet in the range of δ 7.0-8.0 ppm. Methine proton (-CH-): quartet. Methyl protons (-CH₃): doublet. Carboxylic acid proton (-COOH): broad singlet at δ 10-13 ppm. | Based on standard chemical shifts for similar structural motifs. |
| ¹³C NMR | Aromatic carbons: signals in the range of δ 110-150 ppm. Carbonyl carbon (-C=O): signal around δ 170-180 ppm. Methine carbon (-CH-): signal in the aliphatic region. Methyl carbon (-CH₃): signal in the aliphatic region. | Based on typical ¹³C NMR chemical shifts for benzoxazole and propionic acid derivatives. |
| IR Spectroscopy | Broad O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹. C=O stretch (carbonyl): ~1700 cm⁻¹. C=N stretch (benzoxazole): ~1600-1650 cm⁻¹. C-S stretch: ~600-800 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present in the molecule.[5] |
Potential Applications in Drug Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][6] The incorporation of a propionic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggests that 2-(Benzooxazol-2-ylsulfanyl)-propionic acid could be a promising candidate for drug discovery efforts, particularly in the areas of inflammation and infectious diseases.
Anti-inflammatory and Analgesic Potential
Many benzoxazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1][7][8] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. The propanoic acid side chain in the target molecule is structurally similar to that found in NSAIDs like ibuprofen and naproxen, which are known inhibitors of cyclooxygenase (COX) enzymes. Therefore, it is plausible that 2-(Benzooxazol-2-ylsulfanyl)-propionic acid could exhibit similar inhibitory activity against COX-1 and/or COX-2, thereby reducing the production of prostaglandins involved in pain and inflammation.
Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.
Antimicrobial Activity
The benzoxazole nucleus is also a common feature in compounds with potent antimicrobial activity against a range of bacteria and fungi.[7][9] The thioether linkage and the carboxylic acid group in the target molecule could contribute to its interaction with microbial targets. Further investigation is warranted to explore the potential of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid as a novel antimicrobial agent.
Conclusion and Future Directions
2-(Benzooxazol-2-ylsulfanyl)-propionic acid represents a molecule of significant interest for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies. Based on the known biological activities of its constituent chemical moieties, this compound holds promise as a potential anti-inflammatory, analgesic, and antimicrobial agent.
Future research should focus on the definitive synthesis and purification of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid, followed by comprehensive physicochemical and spectroscopic characterization to confirm its structure and properties. Subsequently, in vitro and in vivo biological evaluations are necessary to elucidate its pharmacological profile and to validate its potential as a therapeutic agent.
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Synthesis and Analgesic and Anti-inflammatory Activity of Some New (6-Acyl-2-benzoxazolinone and 6-Acyl-2-benzothiazolinone Derivatives with Acetic Acid and Propanoic Acid Residues | Request PDF. ResearchGate. Available at: [Link]
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